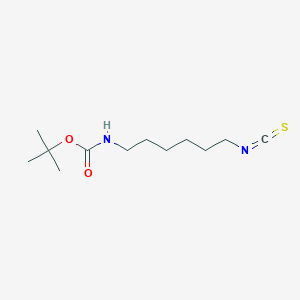

tert-Butyl N-(6-isothiocyanatohexyl)carbamate

Description

tert-Butyl N-(6-isothiocyanatohexyl)carbamate is a carbamate derivative featuring a hexyl chain terminated by an isothiocyanate (-NCS) group. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the amine of the hexyl backbone, which confers stability during synthetic processes. The isothiocyanate group is highly reactive, enabling conjugation with nucleophiles like amines or thiols, making it valuable in bioconjugation, polymer chemistry, and pharmaceutical intermediate synthesis .

These programs are critical for confirming molecular geometry and intermolecular interactions in related carbamate derivatives.

Properties

IUPAC Name |

tert-butyl N-(6-isothiocyanatohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-9-7-5-4-6-8-13-10-17/h4-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUSWASKIFYIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401236 | |

| Record name | tert-Butyl N-(6-isothiocyanatohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347890-44-2 | |

| Record name | tert-Butyl N-(6-isothiocyanatohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347890-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(6-isothiocyanatohexyl)carbamate typically involves the reaction of 6-aminohexylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with thiophosgene (CSCl2) to introduce the isothiocyanate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Boc Protection and Stability

The Boc group in this compound provides temporary protection for the primary amine during synthetic sequences. Key characteristics include:

-

Synthesis : Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Ionic liquids like 1-alkyl-3-methylimidazolium salts enhance reaction efficiency via hydrogen-bond activation of Boc₂O .

-

Stability : The Boc group resists nucleophiles and bases but is cleaved under anhydrous acidic conditions (e.g., HClO₄–SiO₂ or TFA) .

Table 1: Boc Protection and Deprotection Conditions

Isothiocyanate Reactivity

The isothiocyanate (-NCS) group undergoes nucleophilic additions and cycloadditions:

-

Thiourea Formation : Reacts with amines to form thioureas, critical in bioconjugation and drug design.

-

Orthogonality : The isothiocyanate group remains stable under Boc protection/deprotection conditions, enabling sequential functionalization .

Table 2: Isothiocyanate Reaction Pathways

| Reaction Partner | Conditions | Product | Applications |

|---|---|---|---|

| Primary Amines | RT, polar aprotic solvent | Thiourea derivatives | Peptide coupling |

| Thiols | Mild base, RT | Dithiocarbamates | Polymer chemistry |

Orthogonal Protection Strategies

The Boc group’s acid-labile nature allows compatibility with base-sensitive groups (e.g., Fmoc). Example workflows:

-

Simultaneous Protection : Use Boc for amines and Alloc for alcohols in a single step .

-

Sequential Deprotection : Remove Boc with TFA, then react the exposed amine without disturbing the isothiocyanate .

Stability Under Catalytic Conditions

-

Metal Catalysis : Boc groups remain intact during Ni-catalyzed cross-couplings, enabling N-arylations of protected amines .

-

Photoredox Reactions : Tolerates blue LED irradiation in Cu-catalyzed alkylations without decomposition .

Deprotection Methodologies

Scientific Research Applications

2.1. Medicinal Chemistry

One of the primary applications of tert-Butyl N-(6-isothiocyanatohexyl)carbamate is in the field of medicinal chemistry. The isothiocyanate group is known for its biological activity, particularly in anticancer research. Compounds containing isothiocyanate moieties have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, research indicates that isothiocyanates can modulate cell signaling pathways involved in cancer progression, making them potential candidates for drug development .

2.2. Synthesis of Bioactive Compounds

The compound can be utilized as an intermediate in the synthesis of bioactive molecules. Its ability to undergo further transformations allows researchers to create derivatives that may exhibit enhanced pharmacological properties. For example, derivatives of isothiocyanates have been investigated for their antimicrobial and anti-inflammatory activities .

2.3. Chemical Biology Studies

In chemical biology, this compound can be employed as a probe to study protein interactions and enzyme activities. The reactivity of the isothiocyanate group allows it to label proteins selectively, facilitating investigations into protein function and dynamics within biological systems .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Case Study 1: Anticancer Activity

A study explored the effects of various isothiocyanates on cancer cell lines, demonstrating that compounds similar to this compound induce significant apoptosis in breast cancer cells through the activation of caspase pathways . -

Case Study 2: Synthesis of Novel Compounds

Researchers synthesized a series of novel compounds using this compound as a precursor, leading to the discovery of new molecules with promising antibacterial activity against resistant strains .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-isothiocyanatohexyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon treatment with an acid like TFA, the Boc group is cleaved, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity and applications of tert-Butyl N-(6-isothiocyanatohexyl)carbamate are dictated by its terminal functional group. Below is a comparative analysis with structurally analogous compounds:

Detailed Analysis

tert-Butyl N-(6-hydroxyhexyl)carbamate (CAS 75937-12-1) Structure: The hydroxyl (-OH) terminal group renders this compound polar and less reactive than its isothiocyanato counterpart. Applications: Primarily used as a synthetic intermediate. For example, the hydroxyl group can be converted to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution to introduce -NCS or other functionalities . Physical Properties: Higher solubility in polar solvents (e.g., methanol, water) compared to the isothiocyanato derivative.

tert-Butyl N-(6-aminohexyl)carbamate Structure: The primary amine (-NH₂) group offers nucleophilic reactivity, enabling reactions with electrophiles like activated esters or carbonyl compounds. Applications: Widely used in peptide synthesis and crosslinking. However, the Boc group requires deprotection (e.g., with TFA) to liberate the free amine for further reactions.

This compound

- Structure : The -NCS group is electrophilic, reacting selectively with thiols (-SH) or amines to form thiourea or urea linkages, respectively.

- Applications :

- Bioconjugation : Stable labeling of cysteine residues in proteins or antibodies.

- Polymer Chemistry : Incorporation into hydrogels or dendrimers via thiol-ene "click" chemistry.

- Stability : Requires storage under anhydrous conditions to prevent hydrolysis of the -NCS group.

Research Findings

- Synthetic Pathways : The hydroxy derivative (CAS 75937-12-1) is often a precursor to the isothiocyanato compound. For instance, treatment with thiophosgene or Lawesson’s reagent can convert -OH to -NCS .

- Reactivity Studies : The -NCS group exhibits faster reaction kinetics with thiols (e.g., glutathione) than amines, enabling pH-dependent selectivity in conjugation workflows.

Biological Activity

tert-Butyl N-(6-isothiocyanatohexyl)carbamate is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities, particularly in cancer prevention and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Isothiocyanates, including this compound, exert their biological effects primarily through the following mechanisms:

- Inhibition of Carcinogenesis : Isothiocyanates inhibit carcinogenesis by modulating xenobiotic metabolism. They enhance phase II detoxification enzymes such as glutathione S-transferase (GST) and NAD(P)H: quinone oxidoreductase (NQO1), facilitating the excretion of carcinogens .

- Apoptosis Induction : These compounds can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Regulation : Isothiocyanates can halt cell cycle progression, leading to reduced cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HepG2 cells. The results indicated that the compound significantly reduced cell viability at an IC50 value of 25 µM. Mechanistically, it was found to activate GST and other phase II enzymes, enhancing detoxification pathways .

Case Study 2: In Vivo Tumor Growth Inhibition

In a murine model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential in preventing the progression of established tumors through apoptosis induction and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for tert-Butyl N-(6-isothiocyanatohexyl)carbamate?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Protect the primary amine of 6-aminohexanol with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in a base like triethylamine .

- Step 2 : Convert the hydroxyl group to an isothiocyanate. This involves reacting the Boc-protected intermediate with thiophosgene or a thiocyanate reagent (e.g., potassium thiocyanate) under controlled pH and temperature to avoid side reactions .

- Step 3 : Purify the product using column chromatography or recrystallization. Confirmation of structure is achieved via , , and mass spectrometry .

Q. How should researchers handle and store tert-Butyl N-(6-isothiocyanatohexyl)carbamate to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as the isothiocyanate group is reactive .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of spills, neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. What analytical techniques confirm the purity and structure of this compound?

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structure :

- NMR : (δ 1.4 ppm for Boc CH, δ 3.3 ppm for NCH) and (δ 155 ppm for carbamate carbonyl) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 287.2 for CHNOS) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when determining this compound’s structure?

- Crystallization : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Use a high-resolution X-ray diffractometer. For ambiguous electron density maps (e.g., disordered isothiocyanate groups), employ iterative refinement in SHELXL ( ).

- Validation : Cross-check with spectroscopic data and computational models (e.g., DFT-optimized geometries) to resolve discrepancies .

Q. What challenges arise in optimizing reaction yields, and how are they mitigated?

- Challenge 1 : Competing hydrolysis of the isothiocyanate group.

- Solution : Conduct reactions under anhydrous conditions using molecular sieves and inert atmospheres .

- Challenge 2 : Low Boc-protection efficiency.

- Solution : Optimize stoichiometry (1.2 equiv Boc anhydride) and reaction time (12–24 hrs) .

Q. How do researchers address discrepancies in spectroscopic data during characterization?

- Contradictory NMR Peaks : Re-examine solvent effects (e.g., residual DMSO in ) or tautomerism. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Mass Spec Anomalies : Rule out adduct formation (e.g., sodium or potassium clusters) by comparing with high-resolution data .

Q. What strategies are employed to study the compound’s reactivity in complex matrices (e.g., biological systems)?

- Labeling Studies : Incorporate or isotopes at the isothiocyanate group to track reactivity via NMR or MS .

- Kinetic Analysis : Use stopped-flow spectroscopy to monitor reaction rates with thiol-containing biomolecules (e.g., glutathione) .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Boc Protection | BocO, EtN, THF, 0°C | 85 | 98% | |

| Isothiocyanate Formation | Thiophosgene, NaHCO, CHCl | 72 | 95% |

Table 2 : Stability Under Storage Conditions

| Condition | Degradation After 30 Days | Key Degradant | Reference |

|---|---|---|---|

| 25°C, light | 15% | Thiourea derivative | |

| 4°C, dark | <5% | None detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.